molecular formula C18H14N2O4S2 B2944449 (5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 329078-85-5

(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2944449
CAS No.: 329078-85-5
M. Wt: 386.44
InChI Key: GAXIHNQNTFGQFH-MHWRWJLKSA-N
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Description

The compound "(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one" belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure features:

  • 3-Benzyl substitution: Enhances steric bulk and modulates electronic properties through aromatic π-interactions .
  • (4-Methoxy-3-nitrophenyl)methylidene group: Combines electron-donating (methoxy) and electron-withdrawing (nitro) substituents, influencing reactivity and intermolecular interactions .
  • 2-Sulfanylidene moiety: Contributes to tautomerism and hydrogen-bonding capabilities .

This compound is synthesized via Knoevenagel condensation between 3-benzyl-2-thioxo-thiazolidin-4-one and 4-methoxy-3-nitrobenzaldehyde, a method analogous to related rhodanine derivatives . Its structural complexity makes it relevant in medicinal chemistry (e.g., antimicrobial or kinase inhibition) and materials science (e.g., nonlinear optics) .

Properties

IUPAC Name

(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c1-24-15-8-7-13(9-14(15)20(22)23)10-16-17(21)19(18(25)26-16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXIHNQNTFGQFH-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, with the CAS number 329078-85-5, is a thiazolidinone derivative known for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may confer various therapeutic properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H14N2O4S2C_{18}H_{14}N_{2}O_{4}S_{2}, and it has a molecular weight of 386.44 g/mol. The structural characteristics include a thiazolidinone core, which is often associated with anti-inflammatory and antitumor activities.

PropertyValue
Molecular FormulaC18H14N2O4S2C_{18}H_{14}N_{2}O_{4}S_{2}
Molecular Weight386.44 g/mol
CAS Number329078-85-5

Antitumor Activity

Recent studies have indicated that thiazolidinones exhibit significant antitumor properties. The compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, research demonstrated that derivatives of thiazolidinone can induce apoptosis in cancer cells through the modulation of signaling pathways such as NF-kB and MAPK pathways.

Case Study:
In a study conducted on human breast cancer cell lines, the compound was tested for its cytotoxic effects. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests that this compound could be a promising candidate for further development in cancer therapy.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Thiazolidinones are known to inhibit pro-inflammatory cytokines and reduce inflammation-related pathways.

Experimental Findings:
In vitro assays demonstrated that this compound could significantly reduce levels of TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation: By interfering with cell cycle progression.
  • Induction of Apoptosis: Through activation of caspases and modulation of Bcl-2 family proteins.
  • Reduction of Inflammatory Mediators: By inhibiting NF-kB signaling pathways.

Scientific Research Applications

The compound (5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, also known as 3-BENZYL-5-[(4-METHOXY-3-NITROPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE, is a rhodanine derivative with potential applications in medicinal chemistry and materials science .

Basic Information

  • Chemical Formula: C18H14N2O4S2C_{18}H_{14}N_2O_4S_2
  • CAS Number: 329078-85-5
  • Synonyms: this compound

Potential Applications

While specific applications of this compound are not detailed in the provided search results, the broader classes of compounds to which it belongs (rhodanine derivatives and thiazolidinones) have reported uses that can provide insight.

Rhodanine Derivatives:

  • Osteoarthritis Treatment: Rhodanine derivatives are under investigation for the prevention, improvement, or treatment of osteoarthritis .

Other Thiazolidinone Derivatives:
The search results also mention several related thiazolidinone derivatives and their potential applications :

  • (5E)-3-BUTYL-5-{[3-(4-METHOXY-3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
  • (5E)-3-ALLYL-5-{[3-(4-METHOXY-3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-{[3-(4-METHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-(2-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-{[3-(4-METHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
  • N-((5E)-5-{[3-(4-METHOXY-3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)-4-METHYLBENZAMIDE
  • (5E)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-{[3-(4-METHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse bioactivity and physicochemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Findings References
(5E)-3-Benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 3-Benzyl, 4-methoxy-3-nitrophenyl 415.43 Nitro group enhances electrophilicity; methoxy improves solubility. Crystal packing shows C–H⋯O and π-π stacking .
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 3-Phenyl, 2-hydroxybenzylidene 297.34 Intramolecular O–H⋯S hydrogen bond stabilizes planar conformation. Exhibits antifungal activity .
3-Ethyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)-2-thioxo-1,3-thiazolan-4-one 3-Ethyl, 4-methylphenylsulfanyl 429.49 Sulfanyl group increases lipophilicity; nitro group facilitates redox activity. Used in kinase inhibition studies .
(5E)-3-Butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 3-Butyl, 4-hydroxyphenyl 293.40 Hydroxyl group enables strong intermolecular H-bonding (R²²(7) motifs). Low cytotoxicity in cancer cell screens .
(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one 4-Nitrophenyl, 5-bromofuryl 407.22 Bromine enhances halogen bonding; nitro group aids crystallinity. Antimicrobial potency against Gram-positive bacteria .

Key Insights :

Substituent Effects on Bioactivity: Electron-withdrawing groups (NO₂): Improve electrophilicity and binding to enzymatic targets (e.g., kinases) . Hydroxy/methoxy groups: Enhance solubility and H-bonding, critical for crystal engineering and drug delivery . Bulky alkyl chains (butyl, benzyl): Increase steric hindrance, reducing aggregation in solution .

Crystallographic Behavior :

  • Compounds with nitro groups (e.g., target compound) exhibit planar geometries due to conjugation, favoring π-π stacking .
  • Hydroxy-substituted derivatives form dimeric structures via O–H⋯S bonds, as seen in (5Z)-5-(2-hydroxybenzylidene) analogs .

Synthetic Flexibility :

  • Substituents at the 3-position (e.g., benzyl, ethyl) are introduced via nucleophilic substitution, while the 5-position is modified via condensation with aldehydes .

Computational Tools :

  • Structures are validated using SHELX for refinement and ORTEP-3 for visualization, ensuring accuracy in bond-length and angle measurements .

Q & A

Basic: What are the established synthetic routes for preparing this thiazolidinone derivative, and what reaction conditions are optimal?

Methodological Answer:
The synthesis typically involves a Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-benzyl-2-thioxothiazolidin-4-one) and an aromatic aldehyde (e.g., 4-methoxy-3-nitrobenzaldehyde) under basic conditions. Key parameters include:

  • Base: Sodium hydroxide or potassium hydroxide (10–20 mol%) .
  • Solvent: Ethanol or methanol under reflux (6–12 hours) .
  • Workup: Precipitation via acidification (e.g., HCl) followed by recrystallization from DMF/ethanol mixtures .
    Critical Note: Substituents on the aldehyde (e.g., nitro groups) may require adjusted reaction times due to electronic effects on reactivity .

Basic: How is the structural configuration of the benzylidene moiety confirmed?

Methodological Answer:
The E/Z isomerism of the benzylidene group is determined via:

  • X-ray crystallography: Provides definitive proof of stereochemistry (e.g., (5Z) configurations in analogous compounds ).
  • NMR spectroscopy: J-coupling values between the benzylidene proton and adjacent carbons (e.g., 3J = 12–15 Hz for trans configurations) .
  • IR spectroscopy: C=S and C=O stretching frequencies (~1200 cm⁻¹ and ~1700 cm⁻¹, respectively) confirm thiazolidinone ring integrity .

Advanced: What reaction pathways are accessible for functionalizing the thiazolidinone core?

Methodological Answer:
The compound undergoes diverse transformations:

  • Oxidation: Thione (C=S) to sulfone (C=SO₂) using H₂O₂ or mCPBA .
  • Reduction: Nitro groups on the arylidene moiety can be reduced to amines (e.g., H₂/Pd-C), altering electronic properties for SAR studies .
  • Electrophilic substitution: The 4-methoxy group directs electrophiles (e.g., halogens) to the ortho position of the phenyl ring .
    Challenge: Competing reactivity between the thiazolidinone core and nitro groups may require protective strategies during functionalization .

Advanced: How can computational methods predict biological targets for this compound?

Methodological Answer:
Molecular docking and QSAR modeling are employed to explore potential enzyme interactions:

  • Target selection: Prioritize enzymes with known thiazolidinone sensitivity (e.g., tyrosine kinases, α-glucosidase) .
  • Docking software: AutoDock Vina or Schrödinger Suite, using crystal structures from the PDB (e.g., PDB ID: 1XKK for kinase targets) .
  • Validation: Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
    Case Study: Analogous compounds show inhibition of α-glucosidase (IC₅₀ = 2.1–8.3 µM) via H-bonding with catalytic residues .

Advanced: How do structural modifications impact anticancer activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies focus on:

  • Nitro group position: Meta-nitro substituents enhance cytotoxicity (e.g., IC₅₀ = 4.7 µM vs. HepG2 cells) compared to para-substituted analogs .
  • Benzyl vs. aryl substitutions: 3-Benzyl groups improve membrane permeability, while bulkier substituents (e.g., 3,5-dichlorophenyl) reduce solubility .
  • Thione vs. sulfone: Oxidation to sulfone derivatives decreases potency, suggesting the thione moiety is critical for target binding .
    Validation: MTT assays and apoptosis markers (e.g., caspase-3 activation) confirm activity in vitro .

Advanced: What analytical techniques resolve contradictions in spectroscopic data for this compound?

Methodological Answer:
Discrepancies in NMR or IR spectra often arise from:

  • Tautomerism: Equilibrium between thione (C=S) and thiol (SH) forms detected via variable-temperature NMR .
  • Solvent effects: DMSO-d₆ may shift proton signals due to hydrogen bonding; compare data in CDCl₃ .
  • X-ray vs. computational geometry: Overlay crystallographic data with DFT-optimized structures (e.g., Gaussian09/B3LYP) to validate bond angles/planarity .

Basic: How is purity assessed post-synthesis?

Methodological Answer:

  • HPLC: C18 column, acetonitrile/water (70:30), UV detection at 254 nm; ≥95% purity required for biological testing .
  • Elemental analysis: Deviation ≤0.4% for C, H, N, S confirms stoichiometric integrity .
  • TLC: Single spot in ethyl acetate/hexane (1:1) with Rf ≈ 0.5 .

Advanced: What strategies mitigate decomposition during storage?

Methodological Answer:

  • Light sensitivity: Store in amber vials at -20°C; nitro groups are prone to photodegradation .
  • Moisture control: Use desiccants (silica gel) to prevent hydrolysis of the thiazolidinone ring .
  • Stability assays: Monitor via accelerated aging (40°C/75% RH for 4 weeks) and HPLC .

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